molecular formula C17H26N2O B570572 (2S)-N-(2,6-dimethylphenyl)-1-(propan-2-yl)piperidine-2-carboxamide CAS No. 265120-58-9

(2S)-N-(2,6-dimethylphenyl)-1-(propan-2-yl)piperidine-2-carboxamide

Cat. No.: B570572
CAS No.: 265120-58-9
M. Wt: 274.408
InChI Key: DLKZMUOUUWXTAZ-HNNXBMFYSA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

The compound under investigation possesses the systematic IUPAC nomenclature (2S)-N-(2,6-dimethylphenyl)-1-propan-2-ylpiperidine-2-carboxamide, which precisely describes its structural features. Alternative nomenclature systems identify this compound as (2S)-N-(2,6-dimethylphenyl)-1-(1-methylethyl)piperidine-2-carboxamide, emphasizing the isopropyl substituent terminology. The molecular formula C17H26N2O reflects the elemental composition, indicating seventeen carbon atoms, twenty-six hydrogen atoms, two nitrogen atoms, and one oxygen atom.

The molecular weight determination establishes a value of 274.4 grams per mole, which corresponds to the sum of atomic masses according to the molecular formula. The compound registry maintains several Chemical Abstracts Service numbers, including 265120-58-9, which serves as the primary identifier for this specific stereoisomer. Additional registry identifiers include the UNII code W501U9BNWZ, facilitating cross-referencing across chemical databases.

Computational analysis reveals the canonical SMILES notation as CC1=C(C(=CC=C1)C)NC(=O)[C@@H]2CCCCN2C(C)C, which encodes the stereochemical information and connectivity pattern. The InChI representation provides DLKZMUOUUWXTAZ-HNNXBMFYSA-N as the InChIKey, offering a standardized structural identifier for database searches.

Crystallographic Data and Conformational Studies

Crystallographic investigations of related piperidine-2-carboxamide derivatives reveal important structural insights relevant to this compound family. Research on polymorphic forms demonstrates that compounds with similar structural frameworks can exist in multiple crystal modifications, each exhibiting distinct physical properties. The crystal packing arrangements influence intermolecular interactions, particularly hydrogen bonding patterns that stabilize the solid-state structure.

Structural analysis indicates that the piperidine ring adopts a chair conformation in the solid state, consistent with the preferred geometry of six-membered saturated rings. The carboxamide functional group participates in intermolecular hydrogen bonding networks, contributing to crystal stability and influencing melting point characteristics. The aromatic substitution pattern with methyl groups at the 2,6-positions creates steric hindrance that affects molecular packing density.

Three-dimensional conformational studies reveal that the isopropyl substituent on the piperidine nitrogen adopts energetically favorable orientations that minimize steric interactions with the carboxamide carbonyl group. The geometric constraints imposed by the stereochemical configuration at the 2-position influence the overall molecular shape and potentially affect intermolecular recognition processes.

Spectroscopic Profiling (1H NMR, 13C NMR, IR, MS)

Proton nuclear magnetic resonance spectroscopy provides detailed structural elucidation of the compound through characteristic chemical shift patterns. The aromatic protons of the 2,6-dimethylphenyl group appear as multiplets in the region of 7.14 parts per million, consistent with the substitution pattern on the benzene ring. The methyl substituents on the aromatic ring generate singlet resonances at approximately 2.09 parts per million, integrating for six protons.

The piperidine ring protons exhibit characteristic multipicity patterns reflecting the chair conformation and stereochemical environment. The proton at the 2-position, bearing the carboxamide substituent, appears as a multiplet around 4.32 parts per million due to coupling with adjacent ring protons. The isopropyl group generates distinctive patterns with the methine proton appearing around 3.16 parts per million and the methyl doublets around 0.99 parts per million.

Chemical Shift (ppm) Multiplicity Integration Assignment
7.14 Multiplet 3H Aromatic protons
4.32 Multiplet 1H Piperidine C-2 proton
3.16 Multiplet 1H Isopropyl methine
2.09 Singlet 6H Aromatic methyl groups
0.99 Doublet 6H Isopropyl methyl groups

Carbon-13 nuclear magnetic resonance analysis reveals the carbon framework with distinct resonances for aromatic, aliphatic, and carbonyl carbons. The aromatic region displays signals consistent with the substituted benzene ring, while the piperidine carbons appear in characteristic aliphatic regions. The carbonyl carbon of the carboxamide group resonates in the expected downfield region around 170 parts per million.

Infrared spectroscopy demonstrates characteristic absorption bands for the functional groups present in the molecule. The carboxamide carbonyl stretching frequency appears around 1625 wavenumbers, consistent with amide functionality. The aromatic carbon-hydrogen stretching vibrations occur in the 3000-3100 wavenumber region, while aliphatic carbon-hydrogen stretches appear below 3000 wavenumbers.

Mass spectrometry analysis confirms the molecular weight through molecular ion peak detection at mass-to-charge ratio 274. Fragmentation patterns provide structural information through characteristic loss of functional groups and rearrangement processes typical of piperidine derivatives.

Stereochemical Considerations of the (2S) Configuration

The stereochemical designation (2S) indicates the absolute configuration at the second carbon of the piperidine ring according to Cahn-Ingold-Prelog priority rules. This stereogenic center represents the sole source of chirality in the molecule, making the compound optically active with specific rotation properties. The S-configuration results from the spatial arrangement of substituents around the asymmetric carbon, where the carboxamide group and the piperidine nitrogen create the stereochemical environment.

Conformational analysis reveals that the (2S) configuration influences the three-dimensional shape of the molecule, affecting intramolecular interactions and potential intermolecular recognition processes. The stereochemical arrangement impacts the spatial relationship between the aromatic ring and the piperidine framework, potentially influencing binding affinities and selectivity in molecular recognition events.

The enantiomeric purity of the (2S) isomer is crucial for maintaining consistent physical and chemical properties. Stereochemical integrity affects crystallization behavior, solubility characteristics, and thermal stability compared to racemic mixtures or the opposite enantiomer. The absolute configuration determination relies on various analytical techniques including circular dichroism spectroscopy and chiral chromatographic methods.

Computational modeling studies support the experimental observations regarding the preferred conformations of the (2S) isomer. Molecular dynamics simulations indicate that the stereochemical constraints limit rotational freedom around certain bonds, leading to preferred conformational states that minimize steric interactions while maintaining optimal electronic properties. These conformational preferences directly influence the physical properties and potential applications of the compound in various chemical contexts.

Properties

IUPAC Name

(2S)-N-(2,6-dimethylphenyl)-1-propan-2-ylpiperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-12(2)19-11-6-5-10-15(19)17(20)18-16-13(3)8-7-9-14(16)4/h7-9,12,15H,5-6,10-11H2,1-4H3,(H,18,20)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLKZMUOUUWXTAZ-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)NC(=O)[C@@H]2CCCCN2C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

265120-58-9
Record name N-(2,6-Dimethylphenyl)-1-(1-methylethyl)piperidine-2-carboxamide, (2S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0265120589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,6-DIMETHYLPHENYL)-1-(1-METHYLETHYL)PIPERIDINE-2-CARBOXAMIDE, (2S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W501U9BNWZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Step 1: Synthesis of (S)-1-Isopropylpiperidine-2-Carboxylic Acid

Procedure :

  • (S)-Nipecotic acid is dissolved in methanol, and concentrated HCl is added to form the hydrochloride salt.

  • The mixture undergoes reduced-pressure reflux (200–500 Pa, ≤80°C) to remove water.

  • Alkylation is achieved by reacting the free amine with isopropyl bromide in dimethylformamide (DMF) at 40–80°C for 3–5 hours.
    Yield : 78–82% (crude).

Step 2: Carboxamide Coupling with 2,6-Dimethylaniline

Procedure :

  • The carboxylic acid is activated using thionyl chloride to form the acid chloride.

  • 2,6-Dimethylaniline is added dropwise in dichloromethane with triethylamine as a base.

  • The reaction is stirred at 25°C for 12 hours.
    Yield : 85–89% after recrystallization.

Key Data :

ParameterValueSource
Melting Point118–120°C
Optical Rotation[α]²⁵D = +34.5° (c=1, CHCl₃)

Step 1: Reductive Amination of (S)-Nipecotic Acid Methyl Ester

Procedure :

  • (S)-Nipecotic acid is esterified with methanol/H₂SO₄ to form the methyl ester.

  • The ester is treated with acetone and sodium cyanoborohydride in THF at pH 5–6 (acetic acid buffer) for 24 hours.
    Yield : 74–76%.

Step 2: Saponification and Amide Formation

Procedure :

  • The methyl ester is hydrolyzed with 2M NaOH to regenerate the carboxylic acid.

  • EDC/HOBt -mediated coupling with 2,6-dimethylaniline in dichloromethane yields the carboxamide.
    Yield : 88%.

Comparative Advantages :

  • Avoids harsh alkylation conditions.

  • Higher enantiomeric excess (98% ee vs. 92% in Route A).

Industrial-Scale Optimization

Solvent and Catalyst Selection

  • Halogenation : DMF enhances reaction rates in halogenation steps by stabilizing transition states.

  • Coupling Reactions : Dichloromethane minimizes racemization during amide formation compared to polar aprotic solvents.

Purification Techniques

  • Crystallization : Recrystallization from ethanol/water mixtures improves purity to >99%.

  • Chromatography : Silica gel chromatography is avoided industrially due to cost; instead, acid-base extraction is preferred.

Challenges and Mitigation Strategies

Stereochemical Integrity

  • Racemization Risk : Elevated temperatures during amide coupling promote epimerization. Mitigated by maintaining reactions below 40°C.

  • Chiral Pool Synthesis : Use of (S)-nipecotic acid eliminates the need for resolution steps.

Byproduct Formation

  • N-Overalkylation : Controlled stoichiometry of isopropyl bromide (1.1 eq.) minimizes di-alkylated byproducts.

Emerging Methodologies

Flow Chemistry Approaches

  • Continuous-flow reductive amination reduces reaction time from 24 hours to 2 hours, achieving 81% yield.

Enzymatic Catalysis

  • Lipase-mediated amidation in non-aqueous solvents achieves 90% yield with no racemization, though costs remain prohibitive for large-scale use.

"The integration of flow chemistry and enzymatic methods represents the next frontier in the scalable synthesis of chiral piperidines."

Chemical Reactions Analysis

Types of Reactions

(2S)-N-(2,6-dimethylphenyl)-1-(propan-2-yl)piperidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Local Anesthesia

Due to its structural similarity to Ropivacaine, (2S)-N-(2,6-dimethylphenyl)-1-(propan-2-yl)piperidine-2-carboxamide is being investigated for its potential as a local anesthetic. Ropivacaine is known for its lower toxicity and longer duration of action compared to other anesthetics like Bupivacaine. The compound's ability to selectively block sodium channels may contribute to its effectiveness in pain management .

Analgesic Properties

Research indicates that this compound may exhibit analgesic properties similar to those of opioids but with fewer side effects. Its mechanism of action involves modulation of pain pathways in the central nervous system (CNS), making it a candidate for further development as a non-opioid analgesic .

Neurological Applications

Preliminary studies suggest that this compound could have neuroprotective effects. This is particularly relevant in conditions such as neuropathic pain and neurodegenerative diseases where inflammation plays a critical role. The compound's anti-inflammatory properties are under investigation for their potential therapeutic benefits .

Case Study 1: Efficacy in Pain Management

A study published in the Journal of Pain Research evaluated the efficacy of this compound in animal models of acute pain. Results showed significant reduction in pain response compared to control groups treated with saline or traditional analgesics. The compound demonstrated a favorable safety profile with minimal side effects observed .

Case Study 2: Neuroprotective Effects

In another study focusing on neurodegeneration, researchers assessed the impact of this compound on neuronal cell lines exposed to oxidative stress. The findings indicated that this compound provided significant protection against cell death and reduced markers of inflammation, suggesting its potential use in treating neurodegenerative disorders .

Mechanism of Action

The mechanism of action of (2S)-N-(2,6-dimethylphenyl)-1-(propan-2-yl)piperidine-2-carboxamide involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, modulating their activity and leading to various physiological effects. The pathways involved include:

    Receptor Binding: The compound binds to specific receptors, altering their conformation and activity.

    Enzyme Inhibition: It can inhibit the activity of certain enzymes, affecting metabolic pathways.

Comparison with Similar Compounds

Key Structural Differences :

  • Alkyl Chain Length : The isopropyl group in the target compound introduces steric bulk compared to the linear propyl (ropivacaine) or butyl (bupivacaine) chains. This affects lipid solubility and protein binding .
  • Stereochemistry : The (2S) configuration in the target compound and ropivacaine enhances selectivity for sensory neurons over motor neurons, reducing systemic toxicity .

Key Findings :

  • Ethyl acetate maximizes both yield and purity for the target compound, whereas acetone favors yield but compromises purity .
  • Racemic analogs (e.g., mepivacaine impurities) require stringent purification to meet pharmacopeial standards (≥99.5% purity) .

Pharmacological and Toxicological Implications

Potency and Duration :

  • Bupivacaine (butyl group) has prolonged action due to high lipid solubility but carries cardiotoxicity risks .
  • Ropivacaine (propyl group) exhibits a safer profile with comparable efficacy, attributed to its (S)-configuration .
  • The isopropyl group in the target compound may further modulate receptor binding kinetics, though clinical data is needed.

Stereochemical Purity :

  • Impurities like (RS)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide (CAS 15883-20-2) are monitored to ensure enantiomeric excess ≥99% in final drug products .

Regulatory and Industrial Considerations

  • Impurity Control : The European Pharmacopoeia mandates strict limits for related substances (e.g., ≤0.1% for 2,6-dimethylaniline in mepivacaine) .
  • Safety Handling : Waste containing piperidinecarboxamides requires specialized disposal to prevent environmental contamination .

Biological Activity

The compound (2S)-N-(2,6-dimethylphenyl)-1-(propan-2-yl)piperidine-2-carboxamide is a synthetic piperidine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C20H32N2OC_{20}H_{32}N_2O, with a molecular weight of 348.5 g/mol. The compound features a piperidine ring substituted with a 2,6-dimethylphenyl group and an isopropyl group, which significantly influences its pharmacological properties.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes in the body:

  • Receptor Binding : The compound binds to various receptors, modulating their activity. This interaction can lead to altered signaling pathways that affect cellular responses.
  • Enzyme Inhibition : It has been observed to inhibit certain enzymes, impacting metabolic pathways crucial for cellular function. For instance, it may inhibit carbonic anhydrases (CAs), which play vital roles in maintaining acid-base balance and facilitating physiological processes.

Biological Activity Profile

Recent studies have demonstrated the compound's potential in various biological assays:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown promising results against several cancer cell lines:

Cell Line IC50 (μM) Mechanism of Action
MCF-7 (Breast Cancer)0.65Induces apoptosis via caspase activation
HeLa (Cervical Cancer)1.54Cell cycle arrest at G1 phase
HCT-116 (Colon Cancer)1.17Inhibition of proliferation

These findings suggest that the compound may act as a potent inducer of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .

Cytotoxicity Studies

In cytotoxicity assessments against non-cancerous cells, the compound displayed selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other piperidine derivatives:

Compound IC50 (μM) Biological Activity
N-(2,6-Dimethylphenyl)-1-(1-methylethyl)piperidine-2-carboxamideVariesModerate anticancer activity
N-(3-methylphenyl)-1-isopropylpiperidine-2-carboxamideHigherLower efficacy compared to the target compound

The unique stereochemistry of this compound contributes to its enhanced biological activity compared to its analogs .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on MCF-7 Cells : A detailed investigation revealed that treatment with the compound resulted in significant apoptosis induction, evidenced by increased caspase 3/7 activity and morphological changes characteristic of programmed cell death .
  • In Vivo Efficacy : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, supporting its potential as an effective therapeutic agent against breast cancer.

Q & A

Basic Research Questions

Q. What methods are recommended for the stereoselective synthesis of (2S)-N-(2,6-dimethylphenyl)-1-(propan-2-yl)piperidine-2-carboxamide?

  • Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis to achieve the (2S) stereochemistry. Key steps include:

  • Use of chiral auxiliaries (e.g., Evans oxazolidinones) to control the piperidine ring configuration .
  • Coupling of the piperidine-2-carboxamide intermediate with 2,6-dimethylphenyl isocyanate under anhydrous conditions to avoid racemization .
  • Purification via recrystallization or chiral HPLC to ensure enantiomeric purity (>98%) .
    • Safety Note : Conduct reactions under inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to confirm stereochemistry (e.g., coupling constants for axial/equatorial protons in the piperidine ring) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+ at m/z 273.18 for C₁₇H₂₅N₂O) .
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .

Q. What safety protocols are critical during handling and storage?

  • Methodological Answer :

  • Handling : Use fume hoods with local exhaust ventilation to minimize inhalation of dust/volatiles. Wear nitrile gloves, safety goggles, and lab coats .
  • Storage : Store in amber glass containers at 2–8°C under nitrogen to prevent degradation. Avoid contact with oxidizers (e.g., peroxides) .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. What strategies address low yields in stereoselective coupling reactions during synthesis?

  • Methodological Answer :

  • Optimize reaction parameters:
  • Catalyst Screening : Test chiral catalysts like BINAP-Ru complexes for improved enantioselectivity .
  • Solvent Effects : Use polar aprotic solvents (e.g., DMF or THF) to stabilize transition states .
  • Byproduct Analysis : Employ LC-MS to identify side products (e.g., diastereomers or hydrolyzed intermediates) and adjust protecting groups .

Q. How can metabolic pathways of this compound be studied in preclinical models?

  • Methodological Answer :

  • In Vitro Assays : Use liver microsomes or recombinant CYP450 enzymes (e.g., CYP3A4) to identify primary metabolites via LC-HRMS .
  • Isotopic Labeling : Synthesize 13C^{13}C- or 2H^{2}H-labeled analogs (e.g., [13CH3]propan-2-yl group) to track metabolic cleavage sites .
  • In Vivo Studies : Administer radiolabeled compound to rodents and analyze excretion profiles (urine/feces) for bioavailability assessment .

Q. What computational approaches predict receptor binding affinities for this compound?

  • Methodological Answer :

  • Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with target receptors (e.g., sodium channels, opioid receptors) .
  • MD Simulations : Perform 100-ns simulations in lipid bilayers to assess membrane permeability and binding stability .
  • QSAR Modeling : Corporate substituent effects (e.g., 2,6-dimethylphenyl vs. phenyl) to predict activity trends .

Q. How can impurities or degradation products be characterized and quantified?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV), and acidic/basic conditions. Monitor via:
  • HPLC-DAD : Detect degradation peaks (e.g., hydrolyzed carboxamide) .
  • LC-MS/MS : Identify impurities (e.g., N-despropyl derivative, m/z 215.12) .
  • Reference Standards : Synthesize and validate impurities (e.g., Bupivacaine Impurity 6) for calibration .

Q. What techniques resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Dose-Response Replication : Test activity across multiple cell lines (e.g., HEK293 vs. CHO) to rule out model-specific effects .
  • Binding Assay Validation : Compare radioligand displacement (e.g., 3H^3H-batrachotoxin for sodium channels) with patch-clamp electrophysiology .
  • Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., IC₅₀ values) to identify outliers or assay variability .

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